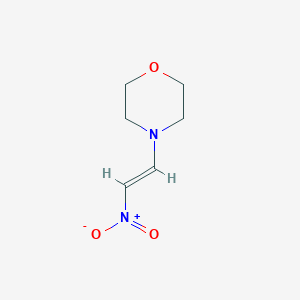

4-(2-Nitroethenyl)morpholine

CAS No.: 18169-20-5

Cat. No.: VC5745839

Molecular Formula: C6H10N2O3

Molecular Weight: 158.157

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 18169-20-5 |

|---|---|

| Molecular Formula | C6H10N2O3 |

| Molecular Weight | 158.157 |

| IUPAC Name | 4-[(E)-2-nitroethenyl]morpholine |

| Standard InChI | InChI=1S/C6H10N2O3/c9-8(10)2-1-7-3-5-11-6-4-7/h1-2H,3-6H2/b2-1+ |

| Standard InChI Key | RMFYRMWFMLPCQK-UHFFFAOYSA-N |

| SMILES | C1COCCN1C=C[N+](=O)[O-] |

Introduction

Chemical Properties and Reactivity

Physicochemical Properties

-

Molecular formula:

-

Molecular weight: 158.16 g/mol

-

Solubility: Likely polar-solvent soluble (e.g., DMSO, ethanol) due to the morpholine ring, though empirical data are scarce.

-

Stability: Nitro groups typically confer thermal stability but may render the compound sensitive to light or reducing agents.

Electronic and Steric Effects

The nitroethenyl group creates a conjugated system extending from the morpholine nitrogen, which can:

-

Activate the α,β-unsaturated nitro group for Michael additions.

-

Participate in redox reactions, potentially generating reactive oxygen species (ROS) in biological systems .

Synthesis Methods

Henry–Knoevenagel Condensation

A primary route involves condensing morpholine with nitroalkene precursors via the Henry–Knoevenagel reaction . For example:

This method, optimized for nitrovinylanthracenes, offers moderate yields (40–60%) and requires purification via column chromatography .

Alternative Pathways

-

Nitroaldol reactions: Nitroalkenes react with aldehydes in the presence of a base.

-

Cross-coupling: Palladium-catalyzed coupling of morpholine with nitroethylene derivatives.

Comparison with Related Morpholine Derivatives

Recent Research and Future Directions

Mechanistic Studies

Ongoing research aims to elucidate the compound’s mode of action in cancer cells, particularly its interaction with thioredoxin reductase and DNA damage pathways .

Drug Delivery Systems

Encapsulation in nanoparticles or liposomes could enhance bioavailability and reduce off-target toxicity.

Synthetic Optimization

Improving yield and stereoselectivity in synthesis remains a priority, with green chemistry approaches under exploration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume